4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine
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Overview
Description
4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is a useful research compound. Its molecular formula is C10H5ClN6O and its molecular weight is 260.64. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including those related to 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine, has been explored for their potential antitumor activities. These compounds have been structurally characterized and investigated for their ability to inhibit cancer cell growth. Specifically, certain derivatives have shown promising in vitro anticancer activity against a panel of cell lines, indicating their potential as therapeutic agents in cancer treatment (Maftei et al., 2016).
Antimicrobial Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound, has demonstrated moderate to outstanding antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential use of these compounds in developing new antimicrobial agents, with some derivatives showing superior activity compared to traditional antibiotics like ampicillin and gentamicin (El-sayed et al., 2017).
Amplification of Antimicrobial Effects
Compounds containing the 1,2,4-oxadiazole moiety, related to the chemical structure of interest, have been synthesized and evaluated for their ability to amplify the effects of phleomycin against Escherichia coli. This suggests a potential application in enhancing the efficacy of existing antimicrobial agents, demonstrating the versatility of this compound derivatives in research aimed at combating microbial resistance (Brown & Cowden, 1983).
Plant Growth Stimulation
The exploration of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl derivatives, which include structural motifs related to this compound, has identified compounds with a pronounced ability to stimulate plant growth. This research highlights the potential agricultural applications of these compounds in enhancing crop yields and improving plant health (Pivazyan et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption in the cell cycle leads to cell death, specifically in tumor cells .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It exerts a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with various enzymes and proteins . For instance, some pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation
Cellular Effects
Preliminary studies suggest that related compounds can significantly inhibit the growth of certain cell lines . These compounds have shown cytotoxic activities against MCF-7 and HCT-116 cell lines, suggesting potential anti-cancer properties
Molecular Mechanism
Related compounds have been found to inhibit CDK2, an enzyme crucial for cell cycle progression . This suggests that 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine might exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
5-(4-chloropyrimidin-5-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN6O/c11-8-6(3-13-5-15-8)10-16-9(17-18-10)7-4-12-1-2-14-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVPDLPASRPSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)C3=CN=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.